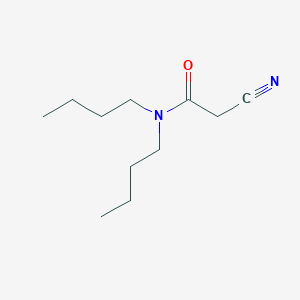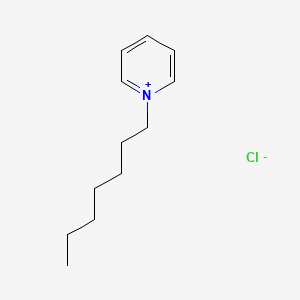![molecular formula C10H13NO3 B14632874 N-[(2-Hydroxy-5-methylphenyl)methyl]glycine CAS No. 55739-34-9](/img/structure/B14632874.png)
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a glycine moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxy-5-methylphenyl)methyl]glycine typically involves the reaction of 2-hydroxy-5-methylbenzyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methylbenzaldehyde or 2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 2-hydroxy-5-methylbenzyl alcohol or 2-hydroxy-5-methylbenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-Hydroxy-5-methylphenyl)methyl]glycine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The glycine moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methylbenzaldehyde
- 2-Hydroxy-5-methylbenzoic acid
- 2-Hydroxy-5-methylbenzyl alcohol
- 2-Hydroxy-5-methylbenzylamine
Uniqueness
N-[(2-Hydroxy-5-methylphenyl)methyl]glycine is unique due to the presence of both a hydroxy group and a glycine moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
55739-34-9 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-methylphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-7-2-3-9(12)8(4-7)5-11-6-10(13)14/h2-4,11-12H,5-6H2,1H3,(H,13,14) |
InChI Key |
AJYYYGWQZUFIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



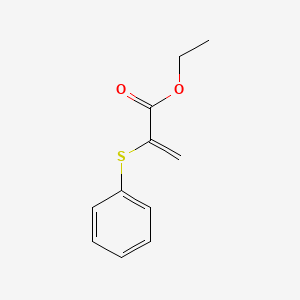
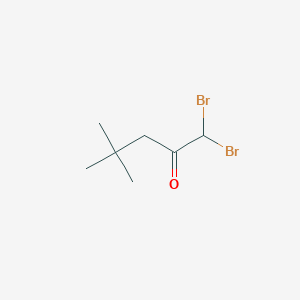
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
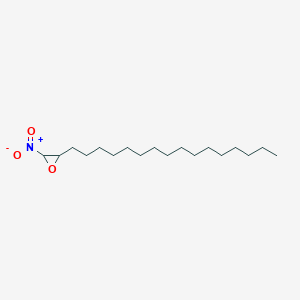

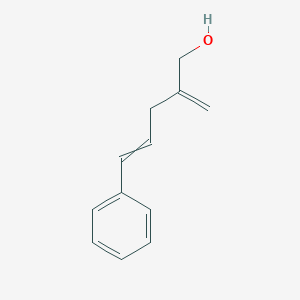
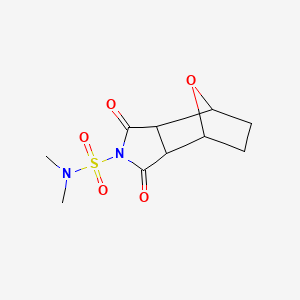
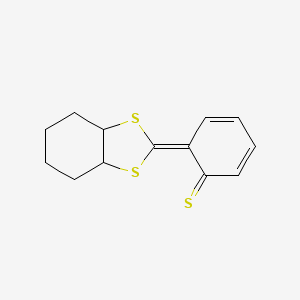

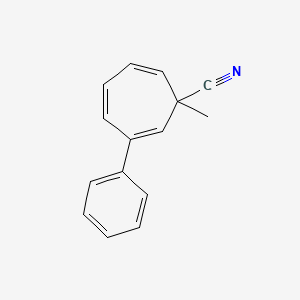
sulfanium bromide](/img/structure/B14632837.png)
